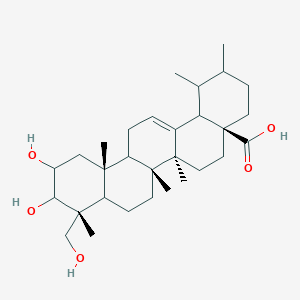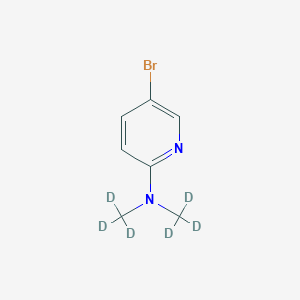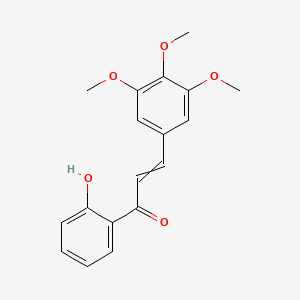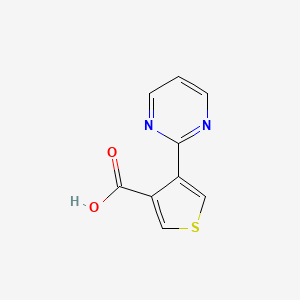![molecular formula C9H13ClN2O B14011582 N-[(4-aminophenyl)methyl]acetamide;hydrochloride CAS No. 24095-59-8](/img/structure/B14011582.png)
N-[(4-aminophenyl)methyl]acetamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-aminophenyl)methyl]acetamide;hydrochloride, also known as 4’-Aminoacetanilide, is a chemical compound with the molecular formula C8H10N2O. It is a derivative of acetanilide and is characterized by the presence of an amino group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[(4-aminophenyl)methyl]acetamide;hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-aminobenzylamine with acetic anhydride under controlled conditions. The reaction typically occurs in the presence of a catalyst such as pyridine, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of automated reactors and continuous monitoring of reaction parameters to maintain consistency .
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-aminophenyl)methyl]acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkyl halides are commonly used in substitution reactions[][3].
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted benzene compounds[3][3].
Aplicaciones Científicas De Investigación
N-[(4-aminophenyl)methyl]acetamide;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[(4-aminophenyl)methyl]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide: A parent compound with similar structural features but lacks the amino group.
4-Acetamidoaniline: Another derivative with an acetyl group attached to the amino group.
Paracetamol: A well-known analgesic and antipyretic with a similar chemical structure.
Uniqueness
N-[(4-aminophenyl)methyl]acetamide;hydrochloride is unique due to the presence of both an amino group and an acetamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
24095-59-8 |
|---|---|
Fórmula molecular |
C9H13ClN2O |
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
N-[(4-aminophenyl)methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c1-7(12)11-6-8-2-4-9(10)5-3-8;/h2-5H,6,10H2,1H3,(H,11,12);1H |
Clave InChI |
XYKRLYLDAOQRPX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1=CC=C(C=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride](/img/structure/B14011511.png)

![n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide](/img/structure/B14011534.png)
![4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine](/img/structure/B14011541.png)
![(5E)-5-[2-(2,4-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14011548.png)



![3H-Spiro[furo[2,3-C]pyridine-2,4'-piperidine]](/img/structure/B14011562.png)
![Ethyl {[(4-amino-1-methyl-1H-1,2,3-triazol-5-yl)methyl]amino}(oxo)acetate](/img/structure/B14011565.png)
![[(Benzylsulfonyl)(bromo)nitromethyl]benzene](/img/structure/B14011574.png)

![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14011590.png)
